molecular formula C18H14BrN3O3 B2397790 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251599-92-4

4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2397790
CAS No.: 1251599-92-4
M. Wt: 400.232
InChI Key: NJHHQSHPTRCGBY-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules combining a 1,4-benzoxazin-3-one core with a 1,2,4-oxadiazole moiety. The benzoxazinone ring is substituted at the 4-position by a methyl group bearing a 3-(3-bromophenyl)-1,2,4-oxadiazole unit. Its synthesis involves coupling ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate with bromoethyl acetate under basic conditions (K₂CO₃ in dry acetone), followed by functionalization of the oxadiazole ring . Characterization via ¹H NMR, IR, and ESI-MS (m/z = 396 [M+H]⁺) confirms its structure .

Properties

IUPAC Name

4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-11-18(23)22(14-7-2-3-8-15(14)24-11)10-16-20-17(21-25-16)12-5-4-6-13(19)9-12/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHQSHPTRCGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a hybrid molecule that incorporates the oxadiazole and benzoxazine scaffolds. These structural motifs are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H26BrN5O2\text{C}_{23}\text{H}_{26}\text{BrN}_{5}\text{O}_{2}

This structure includes a bromophenyl group attached to an oxadiazole unit and a benzoxazine moiety, which contributes to its biological activity.

Biological Activity Overview

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety exhibit various biological activities including:

  • Antiproliferative effects against cancer cell lines.
  • Inhibition of key enzymes involved in cancer progression (e.g., thymidylate synthase, HDAC).
  • Antimicrobial and anti-inflammatory properties .

The mechanisms through which 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit various enzymes that are crucial for cancer cell survival and proliferation.
  • Interference with Nucleic Acids : It can interact with DNA or RNA, disrupting critical cellular processes.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-oneHeLa (cervical)15HDAC inhibition
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-oneHepG2 (liver)10Telomerase inhibition

These findings indicate that the compound is particularly effective against cervical and liver cancer cell lines.

Structure–Activity Relationship (SAR)

The structural modifications on the oxadiazole and benzoxazine rings significantly affect biological activity. Studies suggest that:

  • Bromine substitution on the phenyl ring enhances anticancer activity.
  • Methyl groups on the benzoxazine improve solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Variations

Benzoxazinone vs. Phthalazinone Derivatives
  • 4-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methoxyphenyl)Phthalazin-1(2H)-One Core Structure: Replaces benzoxazinone with phthalazinone, introducing a fused benzene ring. Molecular Weight: Higher (CAS: 1291862-31-1; MW: 445.27 g/mol) due to the phthalazinone core .
Benzoxazinone vs. Benzoxazole Derivatives
  • 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Amine Core Structure: Benzoxazole replaces benzoxazinone, reducing oxygen count and altering ring strain. Functional Groups: The oxadiazole-amine linkage may enhance hydrogen-bonding capacity, differing from the methyl linker in the target compound . Spectroscopic Data: IR peaks at 3323 cm⁻¹ (NH) and 1569 cm⁻¹ (C=N) highlight distinct functional groups .

Substituent Modifications on the Oxadiazole Ring

Bromophenyl vs. Phenoxyphenyl Groups
  • 4-(3-(4-Phenoxyphenyl)-1,2,4-Oxadiazol-5-yl)Aniline Substituent: Phenoxyphenyl instead of bromophenyl. Impact: The ether linkage increases hydrophilicity, contrasting with the electron-withdrawing bromine in the target compound. This affects reactivity in cross-coupling reactions .
Tert-Butyl and Sulfanyl Substituents
  • 6-tert-Butyl-4-({3-[4-(Methylsulfanyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)-2H-1,4-Benzoxazin-3(4H)-One
    • Substituents : tert-Butyl and methylsulfanyl groups enhance steric bulk and lipophilicity.
    • Molecular Weight : 409.51 g/mol (vs. 396.24 g/mol for the target compound) .

Data Table: Key Parameters of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ¹H NMR (δ, ppm) ESI-MS ([M+H]⁺)
4-{[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-Methyl-2H-1,4-Benzoxazin-3(4H)-One C₁₉H₁₄BrN₃O₃ 396.24 3-Bromophenyl, Methyl 7.24–7.90 (Ar-H) 396
4-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methoxyphenyl)Phthalazin-1(2H)-One C₂₃H₁₅BrN₄O₃ 445.27 4-Methoxyphenyl N/A N/A
5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Amine C₂₂H₁₅BrN₄O₂ 448.29 Benzoxazole, 4-Methylphenyl 2.34 (CH₃), 7.21–8.19 448
6-tert-Butyl-4-({3-[4-(Methylsulfanyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)-2H-1,4-Benzoxazin-3(4H)-One C₂₂H₂₃N₃O₃S 409.51 tert-Butyl, Methylsulfanyl N/A N/A

Research Implications

The target compound’s 3-bromophenyl and benzoxazinone combination offers a balance of lipophilicity and electronic modulation, distinct from phthalazinone or benzoxazole derivatives. Further studies should explore its pharmacokinetic profile relative to analogues, leveraging structural insights from this comparison.

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